molecular formula C11H9F3 B15167149 5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene CAS No. 599204-63-4

5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene

Cat. No.: B15167149
CAS No.: 599204-63-4
M. Wt: 198.18 g/mol
InChI Key: XKTSWYGEQDJKJU-UHFFFAOYSA-N
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Description

5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene is an organic compound characterized by the presence of a cyclopentene ring attached to a trifluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing reaction conditions to achieve high yields and purity, often using scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluorobenzene moiety to less fluorinated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorobenzene moiety can enhance the compound’s binding affinity and specificity, while the cyclopentene ring can influence its overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopent-3-en-1-yl)-1,2,3-trifluorobenzene is unique due to the combination of a cyclopentene ring and a trifluorobenzene moiety, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

599204-63-4

Molecular Formula

C11H9F3

Molecular Weight

198.18 g/mol

IUPAC Name

5-cyclopent-3-en-1-yl-1,2,3-trifluorobenzene

InChI

InChI=1S/C11H9F3/c12-9-5-8(6-10(13)11(9)14)7-3-1-2-4-7/h1-2,5-7H,3-4H2

InChI Key

XKTSWYGEQDJKJU-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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